molecular formula C12H16O3 B12325845 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

Cat. No.: B12325845
M. Wt: 208.25 g/mol
InChI Key: KFMSBMVUUNODFZ-XRNSZHNASA-N
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Description

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is a complex organic compound belonging to the class of gamma-lactones. Gamma-lactones are cyclic esters with a five-membered ring structure, which are known for their significant roles in various biochemical processes and industrial applications .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3aR,6R,7aR)-3a-methyl-6-prop-1-en-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione

InChI

InChI=1S/C12H16O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8,10H,1,4-6H2,2-3H3/t8-,10+,12-/m0/s1

InChI Key

KFMSBMVUUNODFZ-XRNSZHNASA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(CC(=O)O2)(C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-lactones, including 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone, typically involves the oxidation of unprotected aldoses or alditols. Common methods include:

Industrial Production Methods

Industrial production of gamma-lactones often employs environmentally friendly synthetic methodologies. These methods focus on sustainable approaches involving a limited number of steps and multi-step sequences for the preparation of more complex targets .

Chemical Reactions Analysis

Types of Reactions

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is unique due to its specific structural features, including the presence of an isopropenyl group and a hydroxycyclohexyl ring.

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H24O3
  • Molecular Weight : 252.36 g/mol
  • IUPAC Name : 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

This compound features a cyclohexane ring with various functional groups that contribute to its reactivity and biological potential.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anti-inflammatory Effects : Studies have suggested that derivatives of cyclohexyl acetic acid exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Certain studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Therapeutic Applications

The therapeutic potential of 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone has been explored in various contexts:

  • Cancer Treatment : Some studies suggest that the compound may induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
  • Metabolic Disorders : Given its effects on lipid metabolism, this compound may have applications in treating conditions like non-alcoholic fatty liver disease (NAFLD).

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Here are some key findings:

StudyFocusFindings
Study 1Anti-inflammatory effectsThe compound reduced TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment.
Study 2Antioxidant propertiesDemonstrated significant scavenging activity against DPPH radicals, confirming its antioxidant potential.
Study 3Cancer cell linesInduced apoptosis in breast cancer cells with IC50 values indicating effective concentration ranges.

Clinical Trials and Future Research

While preliminary studies are promising, further clinical trials are necessary to fully understand the efficacy and safety profile of this compound in humans. Ongoing research is focusing on:

  • Optimization of synthesis methods to enhance yield and purity.
  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
  • Exploration of combination therapies with existing cancer treatments.

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